molecular formula C15H12Cl2N2O B14581067 N-(3,4-Dichlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide CAS No. 61517-21-3

N-(3,4-Dichlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide

Cat. No.: B14581067
CAS No.: 61517-21-3
M. Wt: 307.2 g/mol
InChI Key: PIUXAJJJCXHZQH-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an isoindole carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as sulfuric acid. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dichlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorophenyl)-1,3-dihydro-2H-isoindole-2-carboxamide is unique due to its isoindole carboxamide structure, which imparts distinct chemical and biological properties. Unlike propanil and diuron, which are primarily used as herbicides, this compound has broader applications in scientific research and potential therapeutic uses .

Properties

CAS No.

61517-21-3

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C15H12Cl2N2O/c16-13-6-5-12(7-14(13)17)18-15(20)19-8-10-3-1-2-4-11(10)9-19/h1-7H,8-9H2,(H,18,20)

InChI Key

PIUXAJJJCXHZQH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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